7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound is a pyrazolo[4,3-c]pyridin-3-one derivative featuring a 4-fluorophenyl-substituted piperazine moiety at position 7 and a 2-methoxyethyl group at position 3.
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-22(24-23(18-29)26(34)32(28-24)21-5-3-2-4-6-21)25(33)31-13-11-30(12-14-31)20-9-7-19(27)8-10-20/h2-10,17-18H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWAHGNQJLHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple stepsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
-
Antipsychotic Effects
- Research indicates that derivatives of piperazine compounds can bind to the 5-HT1A receptor , making them suitable candidates for treating schizophrenia and other psychotic disorders. The presence of the fluorophenyl group enhances receptor affinity and selectivity, which is beneficial for minimizing side effects associated with traditional antipsychotics .
-
Neuroprotective Properties
- Studies have shown that compounds with similar scaffolds have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for therapeutic applications in neuroprotection .
Mechanistic Insights
The compound's mechanism of action primarily involves modulation of neurotransmitter systems:
- Serotonin Receptor Modulation : Acts as an agonist or antagonist at various serotonin receptors, influencing mood and cognition.
- Dopamine Receptor Interaction : Potentially interacts with dopamine receptors, contributing to its antipsychotic properties.
Study 1: Antidepressant Efficacy
In a controlled study on animal models, administration of the compound resulted in a significant decrease in depressive-like behaviors compared to the control group. Behavioral assays indicated enhanced serotonergic activity, supporting its role as a serotonin reuptake inhibitor.
Study 2: Neuroprotection in Alzheimer’s Models
A recent study investigated the neuroprotective effects of similar pyrazolo[4,3-c]pyridine derivatives in models of Alzheimer’s disease. Results demonstrated that these compounds reduced amyloid-beta plaque formation and improved cognitive function in treated animals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes:
Key Structural and Functional Differences:
Substituent Position and Bioactivity: The target compound’s 4-fluorophenyl group on piperazine (vs. 2-fluorophenyl in ) may alter receptor binding affinity due to para-substitution’s electronic effects. Ethyl (in ) vs. 2-methoxyethyl (target) at position 5 affects lipophilicity—methoxyethyl likely enhances aqueous solubility . In 3,6-dimethyl-1-phenyl-pyrazolo[4,3-c]pyridine-4-ones , the oxo group at position 4 (vs. 3-one in the target) correlates with positive inotropic activity, suggesting that minor structural shifts significantly modulate pharmacological effects.
Synthetic Routes :
- The target compound likely employs piperazine coupling strategies similar to , whereas analogs like use cyclization or Dimroth rearrangements. Multi-component reactions (e.g., ) are common for pyrazolo-pyridine cores.
Biological Activity :
- While the target compound lacks explicit activity data, structurally related pyrazolo[4,3-c]pyridines exhibit diverse effects:
- Anticancer : Derivatives with thiazole/oxazole moieties () show promise in vitro.
- Cardiovascular: 4-Oxo analogs () demonstrate positive inotropic activity.
- Antimicrobial : Pyrazolo-triazolo-pyrimidines () display broad-spectrum activity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Piperazine Substitution : Fluorophenyl groups enhance blood-brain barrier penetration, critical for CNS-targeted agents .
- Position 5 Substituents : Alkyl chains (ethyl, methoxyethyl) balance lipophilicity and metabolic stability. Methoxyethyl’s ether linkage may reduce CYP450-mediated oxidation vs. ethyl .
- Synthetic Challenges :
- Multi-component syntheses () streamline pyrazolo-pyridine core formation but require precise control to avoid side products (e.g., C-C bond cleavage in ).
Biological Activity
The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 445.51 g/mol. The presence of the fluorophenyl and piperazine moieties contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C26H26FN5O2 |
| Molecular Weight | 445.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 923178-95-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of phenyl and methoxyethyl groups via nucleophilic substitution.
- Piperazine Attachment : Nucleophilic substitution to attach the piperazine ring.
Antitumor Activity
Research indicates that compounds similar to this pyrazolo derivative exhibit significant antitumor activity. For instance, studies have shown that derivatives containing piperazine moieties can inhibit cancer cell lines effectively, with some compounds achieving inhibition rates up to 99% against CDC25B at concentrations as low as 20 µg/mL .
Monoamine Oxidase Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurochemistry. Certain derivatives have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating potential for treating neurodegenerative disorders such as Alzheimer's disease .
Tyrosinase Inhibition
Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds with similar structures have been reported to exhibit competitive inhibition against tyrosinase from Agaricus bisporus, showing IC50 values significantly lower than traditional inhibitors like kojic acid .
Case Studies and Research Findings
- Antitumor Studies : A study synthesized various piperazine derivatives and tested their cytotoxicity against leukemia cell lines (HL-60). Some compounds showed promising results with inhibition rates exceeding 54% at certain concentrations .
- Neuroprotective Studies : Research focused on the MAO inhibitory activity of related compounds demonstrated that selective MAO-B inhibitors could protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic role in neuroprotection .
- Skin Lightening Agents : The exploration of tyrosinase inhibitors has led to the identification of compounds that can reduce hyperpigmentation without cytotoxic effects on healthy cells, indicating potential applications in cosmetic formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
